The synthesis of Cholyldiglycylhistamine typically involves the coupling of cholic acid with glycine and histamine. The methods for synthesizing such compounds can vary significantly based on the desired purity and yield. Common synthetic routes may include:
Technical details regarding these methods often include optimization of reaction conditions such as temperature, pH, and concentration of reagents to enhance yield and minimize by-products.
The molecular structure of Cholyldiglycylhistamine can be represented as follows:
The structure features:
The three-dimensional conformation of the molecule is critical for its interaction with biological targets, particularly receptors involved in immune response and digestion.
Cholyldiglycylhistamine can participate in various chemical reactions typical for peptide compounds:
Technical details related to these reactions often involve studying reaction kinetics and mechanisms to understand how modifications affect the compound's stability and reactivity.
The mechanism of action of Cholyldiglycylhistamine is primarily associated with its interaction with histamine receptors (H1, H2, H3, H4). Upon binding to these receptors:
Data supporting these mechanisms often include receptor binding studies and functional assays demonstrating changes in cellular responses upon exposure to Cholyldiglycylhistamine.
Cholyldiglycylhistamine exhibits several notable physical and chemical properties:
Relevant analyses often involve spectroscopic techniques (NMR, IR) to characterize the compound's structure and confirm purity.
Cholyldiglycylhistamine has potential applications in various scientific fields:
Research into these applications continues to evolve as scientists explore the multifaceted roles of such compounds in health and disease management.
Cholyldiglycylhistamine (chemical formula: C~33~H~53~N~5~O~6~; CAS Registry Number: 98584-68-0) is systematically named according to IUPAC conventions as a modified cholic acid structure. The core steroid nucleus (5β-cholan-24-oic acid) retains the characteristic trihydroxy configuration at positions C-3, C-7, and C-12. The carboxylic acid moiety at C-24 undergoes conjugation with a synthetic diglycylhistamine spacer, replacing the typical amino acid taurine or glycine found in natural bile salts [5]. This modification yields a non-ionic compound with enhanced molecular weight compared to natural counterparts while preserving the amphiphilic properties essential for hepatobiliary transport [1] [3].
The compound's molecular weight (740 Da) positions it strategically between smaller naturally occurring bile acids and larger synthetic probes, making it particularly valuable for permeability studies. Structural characterization confirms the histamine radiolabel (¹²⁵I) attached to the imidazole ring enables precise tracking of biliary excretion kinetics. This radiolabeling approach facilitated sensitive detection in experimental models without altering the molecule's physicochemical behavior [1] [3].
Table 1: Chemical Identifiers for Cholyldiglycylhistamine
Property | Value |
---|---|
Systematic Name | N-[3α,7α,12α-Trihydroxy-24-cholanyl]-β-alanyl-glycylhistamine |
CAS Registry Number | 98584-68-0 |
Molecular Formula | C~33~H~53~N~5~O~6~ |
Molecular Weight | 740 Da |
Radiolabel Position | ¹²⁵I on histamine moiety |
Chemical Classification | Bile acid-amino peptide conjugate |
The development of cholyldiglycylhistamine emerged from late 20th-century research efforts to understand molecular size thresholds in biliary excretion. In 1985, Mills and colleagues pioneered its synthesis as part of a systematic series of glycylhistamine-extended bile acids, including cholylglycylhistamine (MW 683 Da), cholyldiglycylhistamine (MW 740 Da), cholyltriglycylhistamine, and cholyltetraglycylhistamine (MW 854 Da). These compounds were specifically engineered to test the hypothesis that biliary permeability exhibits a molecular weight threshold effect [1] [3].
Initial experiments demonstrated that normal rats excreted over 80% of intravenously administered cholyldiglycylhistamine and larger analogs into bile within 30 minutes, contrasting sharply with the lower excretion (39.0 ± 0.7%) observed for the smaller cholylglycylhistamine. This suggested a critical molecular weight threshold between 683-740 Da for effective biliary retention. Researchers postulated that cholestatic conditions would alter this threshold, providing a functional assay for pathological permeability changes [1] [3].
The compound gained particular research significance when applied to investigate ethinyl estradiol (EE)-induced cholestasis. Seminal studies demonstrated that 7-day EE treatment in rats selectively reduced biliary excretion of cholyldiglycylhistamine (46.8 ± 9%) while minimally affecting the larger cholyltetraglycylhistamine (61.0 ± 2.5%). This differential effect provided compelling evidence for progressive permeability alterations in experimental cholestasis, establishing cholyldiglycylhistamine as a sensitive probe for detecting early bile canalicular barrier dysfunction [1] [4].
Cholyldiglycylhistamine belongs to a specialized category of synthetic bile acid conjugates distinguished by their non-natural peptide extensions. Unlike natural bile acid-amino acid conjugates (e.g., glycocholic acid - conjugation with glycine; taurocholic acid - conjugation with taurine), cholyldiglycylhistamine incorporates a histamine-containing oligopeptide spacer. This structural modification places it within a broader class of bile acid-oligopeptide hybrids designed as research tools rather than physiological components [1] [7].
Structurally, these derivatives maintain the cholanoid backbone but replace the typical C-24 amino acid conjugate with more complex structures. The diglycylhistamine extension serves multiple research purposes: 1) It provides a site for radioiodination (¹²⁵I on histamine) enabling tracer studies; 2) It increases molecular weight in a controlled manner to probe size-selective biliary excretion; and 3) It eliminates the anionic charge characteristic of natural bile salts, creating a non-ionic molecule that interacts differently with transport proteins and membranes [1] [4].
Table 2: Structural Comparison of Bile Acid Derivatives
Compound | Conjugating Group | Molecular Weight (Da) | Ionic Character | Primary Research Application |
---|---|---|---|---|
Glycocholic acid | Glycine | 465.6 | Anionic | Natural bile salt comparator [2] [8] |
Taurocholic acid | Taurine | 515.7 | Anionic | Hepatobiliary transport studies |
Cholylglycylhistamine | Glycylhistamine | 683 | Non-ionic | Baseline permeability probe [1] |
Cholyldiglycylhistamine | Diglycylhistamine | 740 | Non-ionic | Cholestasis permeability marker [1] [3] |
Cholyltetraglycylhistamine | Tetraglycylhistamine | 854 | Non-ionic | High MW permeability control [1] |
The scientific significance of this structural class lies in its ability to differentiate between transport-mediated excretion (dominant for natural bile acids) and paracellular filtration (influencing larger synthetic derivatives). Research demonstrates that natural conjugated bile acids like glycocholic acid (MW 465.6 Da) primarily enter bile via active transport systems such as the canalicular bile salt export pump (BSEP). In contrast, synthetic derivatives exceeding approximately 650-700 Da rely more on molecular sieving properties of hepatocyte tight junctions, making their excretion sensitive to permeability alterations in cholestatic conditions [1] [4] [6].
Table 3: Biliary Excretion Patterns in Experimental Models
Experimental Group | Cholyldiglycylhistamine Excretion (%) | Cholyltetraglycylhistamine Excretion (%) | Physiological Interpretation |
---|---|---|---|
Control (3-day) | 81.2 ± 1.8 | 81.7 ± 2.1 | Normal permeability |
Vehicle Control (7-day) | 72.3 ± 3.0 | 73.5 ± 3.6 | Minor procedure effect |
EE-treated (3-day) | 61.8 ± 2.5 | 61.9 ± 2.7 | Early cholestatic changes |
EE-treated (7-day) | 46.8 ± 9.0 | 61.0 ± 2.5 | Selective permeability increase |
The differential behavior of these synthetic analogs in ethinyl estradiol-treated rats provided the first functional evidence supporting the "increased permeability hypothesis" in hormonal cholestasis. The selective reduction in cholyldiglycylhistamine excretion (46.8 ± 9%) versus cholyltetraglycylhistamine (61.0 ± 2.5%) after 7-day EE treatment indicated a pathological shift in the functional molecular weight cutoff, likely resulting from tight junction dysregulation [1] [4]. This established cholyldiglycylhistamine as a uniquely sensitive probe for detecting early permeability changes preceding overt cholestasis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1